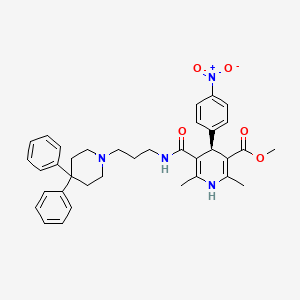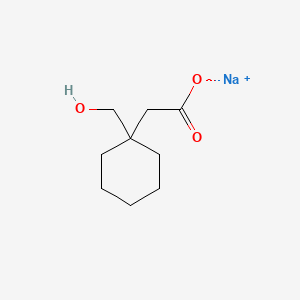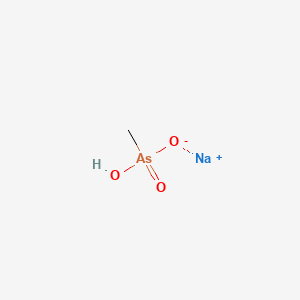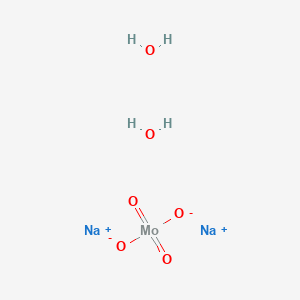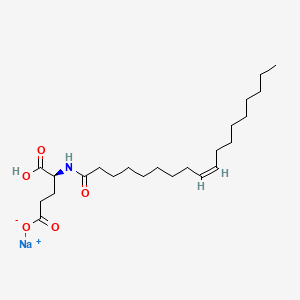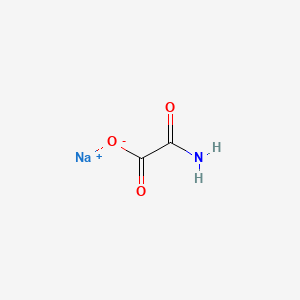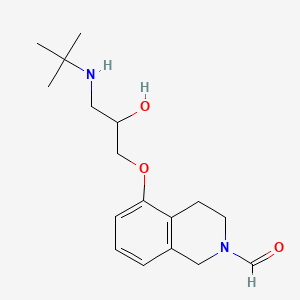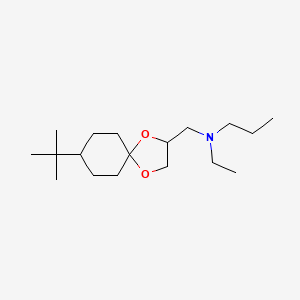
Spiroxamine
Vue d'ensemble
Description
Spiroxamine, également connue sous le nom de N-éthyl-N-propyl-8-tert-butyl-1,4-dioxaspiro[4.5]déc-2-ylméthylamine, est un composé du groupe des cétoamines. Elle agit comme un inhibiteur de la biosynthèse des stérols. Sa formule chimique est C18H35NO2 avec un poids moléculaire de 297,48 g/mol .
Applications De Recherche Scientifique
Spiroxamine finds applications in several scientific fields:
Agriculture: It is used to control powdery mildew in cereals (such as wheat) and vegetables.
Pharmaceuticals: Although not explicitly mentioned, its sterol biosynthesis inhibition property could have implications in drug development.
Chemical Research: this compound’s unique structure may inspire further studies in organic synthesis and medicinal chemistry.
Mécanisme D'action
Target of Action
Spiroxamine is a spiroketalamines fungicide . Its primary target is the ∆14-reductase enzyme , which plays a crucial role in the biosynthesis of sterols in fungi .
Mode of Action
This compound acts by inhibiting the ∆14-reductase enzyme . This inhibition disrupts the biosynthesis of sterols in fungi , leading to the disruption of fungal cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway in fungi . By inhibiting the ∆14-reductase enzyme, this compound disrupts the production of essential sterols . This disruption leads to the impairment of fungal cell membrane function and structure, ultimately inhibiting the growth and proliferation of the fungi .
Pharmacokinetics
It’s known that this compound has a half-life of 37 to 44 days in soil , indicating its persistence and potential for bioaccumulation.
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of fungal cell growth and proliferation . By inhibiting the biosynthesis of sterols, an essential component of fungal cell membranes, this compound impairs the function and structure of these membranes . This leads to the death of the fungi, thereby controlling fungal diseases in crops .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the persistence of this compound in soil suggests that soil composition and conditions can affect its action . .
Analyse Biochimique
Biochemical Properties
Spiroxamine is a ketoamine group compound that inhibits sterol biosynthesis . It interacts with enzymes involved in sterol biosynthesis, disrupting the membrane function of fungi . The compound is decomposed into four metabolites: this compound despropyl, this compound desethyl, this compound aminodiol-N-oxide, and this compound acid .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those of fungi. It significantly inhibits the proliferation of organotrophs, actinomycetes, and fungi . In addition, it influences cell function by disrupting membrane function and inhibiting sterol biosynthesis, which is crucial for cell membrane integrity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the disruption of sterol biosynthesis in fungal cells . By inhibiting this essential process, this compound disrupts the function of the cell membrane, leading to the death of the fungal cells .
Temporal Effects in Laboratory Settings
This compound has a half-life of 37 to 44 days in soil . This indicates its stability and potential long-term effects on cellular function in in vitro or in vivo studies. When administered to the soil in high doses, it can inhibit its biological activity .
Dosage Effects in Animal Models
High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of sterol biosynthesis . It interacts with enzymes involved in this pathway, inhibiting the production of sterols necessary for fungal cell membrane function .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as a sterol biosynthesis inhibitor, it can be inferred that it likely localizes to the endoplasmic reticulum in fungal cells, where sterol biosynthesis occurs .
Analyse Des Réactions Chimiques
La spiroxamine subit diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas spécifiés explicitement dans les données disponibles. Les principaux produits formés à partir de ces réactions restent non divulgués.
4. Applications de la recherche scientifique
La this compound trouve des applications dans plusieurs domaines scientifiques :
Agriculture : Elle est utilisée pour lutter contre l'oïdium dans les céréales (comme le blé) et les légumes.
Pharmaceutiques : Bien qu'elle ne soit pas explicitement mentionnée, sa propriété d'inhibition de la biosynthèse des stérols pourrait avoir des implications dans le développement de médicaments.
Recherche chimique : La structure unique de la this compound peut inspirer de nouvelles études en synthèse organique et en chimie médicinale.
5. Mécanisme d'action
La this compound inhibe principalement les enzymes de déméthylation C-14 impliquées dans la biosynthèse des stérols. En perturbant cette voie, elle affecte les membranes cellulaires fongiques, ce qui conduit à une activité antifongique .
Comparaison Avec Des Composés Similaires
Malheureusement, les composés similaires spécifiques ne sont pas répertoriés dans les sources disponibles. La structure et le mode d'action distincts de la spiroxamine la différencient des autres fongicides.
Méthodes De Préparation
Voies de synthèse : La voie de synthèse de la spiroxamine implique des conditions de réaction spécifiques. Malheureusement, les informations détaillées sur les voies de synthèse exactes ne sont pas facilement disponibles dans les sources fournies. Elle est produite industriellement et utilisée comme un fongicide efficace.
Propriétés
IUPAC Name |
N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXTUJWRLOUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034212 | |
| Record name | Spiroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118134-30-8 | |
| Record name | Spiroxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118134-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiroxamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118134308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPIROXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUT5YHB7BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does spiroxamine exert its fungicidal activity?
A1: this compound inhibits ergosterol biosynthesis in fungi [, ]. Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Q2: Is this compound's fungicidal activity stereoselective?
A2: Yes, the four stereoisomers of this compound exhibit different levels of activity against wheat powdery mildew and varying degrees of ergosterol biosynthesis inhibition in fungi [].
Q3: What is the chemical structure of this compound?
A3: this compound (KWG 4168) is chemically described as 8-tert-butyl-1,4-dioxaspiro[4,5]decan-2-ylmethyl(ethyl)(propyl)amine []. It exists as four stereoisomers: two diastereomers, each comprised of two enantiomers.
Q4: How were the stereoisomers of this compound separated and characterized?
A4: Researchers utilized preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase to separate the four stereoisomers []. Nuclear magnetic resonance (NMR) techniques, including COSY, HSQC, and NOESY, were employed to determine the configuration of the amino residue relative to the cyclohexyl ring for each isomer [].
Q5: Can this compound be formulated for different applications?
A6: Yes, this compound is formulated into various products, including emulsion oil in water (EW) formulations []. Organic bentonite has been investigated as an additive to enhance the stability of these formulations [].
Q6: How does the structure of this compound relate to its fungicidal activity?
A6: Specific structural modifications and their impact on activity, potency, and selectivity are active areas of research. Understanding the structure-activity relationship (SAR) is crucial for developing new fungicides with improved efficacy.
Q7: Are there known cases of fungal resistance to this compound?
A8: While not extensively documented in the provided research, the development of resistance to fungicides, including this compound, is a continuous concern. Monitoring sensitivity shifts in fungal populations is essential for sustainable disease management [].
Q8: What is known about the toxicity of this compound to non-target organisms?
A9: Studies have assessed the toxicity of this compound on beneficial insects like the parasitoids Anagyrus vladimiri and Trichogramma evanescens. Results suggest that this compound is harmful to these insects, highlighting the importance of considering its impact on beneficial organisms in integrated pest management strategies [].
Q9: How persistent is this compound in the environment?
A10: Research indicates that this compound dissipates in the environment, with varying degradation rates observed in different matrices. For example, in grapes, approximately half of the initial this compound concentration remained after 7 days, decreasing to 10% after 42 days [].
Q10: Does this compound pose a risk to human health through food consumption?
A11: The presence of this compound residues in food is regulated to ensure consumer safety. Studies have investigated its dissipation in crops like grapes, cucumbers, and strawberries [, , ]. Residue levels are generally below the maximum residue limits (MRLs) established by regulatory authorities, suggesting a low dietary risk when used according to good agricultural practices [, , ].
Q11: What analytical techniques are used to detect and quantify this compound?
A12: Several analytical methods have been developed for the detection and quantification of this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed techniques [, , , , , ].
Q12: How are analytical methods for this compound validated?
A13: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the results. Studies have validated methods for this compound determination, focusing on parameters such as linearity, recovery, precision, and limits of detection and quantification [, , , ].
Q13: Are there alternative fungicides or strategies for controlling the same fungal diseases?
A14: Yes, various fungicides with different modes of action are available for controlling powdery mildew and other fungal diseases [, , ]. Integrated pest management strategies, which combine chemical control with cultural practices and biological control agents, offer a more sustainable approach to disease management [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)

